
1,1'-Biphenyl, 2,2',3,3',4,5,5'-heptabromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 2,2’,3,3’,4,5,5’-heptabromo- is a brominated biphenyl compound It is a derivative of biphenyl, where seven hydrogen atoms are replaced by bromine atoms
Métodos De Preparación
The synthesis of 1,1’-Biphenyl, 2,2’,3,3’,4,5,5’-heptabromo- typically involves the bromination of biphenyl. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired level of bromination .
Industrial production methods for this compound may involve large-scale bromination processes, where biphenyl is reacted with bromine in the presence of a catalyst to ensure high yield and purity.
Análisis De Reacciones Químicas
1,1’-Biphenyl, 2,2’,3,3’,4,5,5’-heptabromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Reduction Reactions: The compound can be reduced to form less brominated biphenyl derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can oxidize the compound to form biphenyl carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 2,2’,3,3’,4,5,5’-heptabromo- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other brominated biphenyl compounds and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the pharmacokinetics of brominated biphenyls.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, 2,2’,3,3’,4,5,5’-heptabromo- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form halogen bonds with amino acid residues in proteins, affecting their structure and function. This interaction can lead to changes in enzyme activity or receptor binding, influencing various biochemical pathways .
Comparación Con Compuestos Similares
1,1’-Biphenyl, 2,2’,3,3’,4,5,5’-heptabromo- can be compared with other brominated biphenyl compounds, such as:
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5-heptachloro-: Similar in structure but with chlorine atoms instead of bromine.
1,1’-Biphenyl, 2,2’,3,3’,4,5,5’,6-Octachloro-: Contains eight chlorine atoms, making it more heavily substituted.
2,2’-Bis(bromomethyl)-1,1’-biphenyl: Another brominated biphenyl with different substitution patterns.
The uniqueness of 1,1’-Biphenyl, 2,2’,3,3’,4,5,5’-heptabromo- lies in its specific bromination pattern, which imparts distinct chemical and physical properties compared to its chlorinated or differently brominated counterparts.
Propiedades
Número CAS |
82865-92-7 |
|---|---|
Fórmula molecular |
C12H3Br7 |
Peso molecular |
706.5 g/mol |
Nombre IUPAC |
1,2,3,4-tetrabromo-5-(2,3,5-tribromophenyl)benzene |
InChI |
InChI=1S/C12H3Br7/c13-4-1-5(9(16)7(14)2-4)6-3-8(15)11(18)12(19)10(6)17/h1-3H |
Clave InChI |
ODFOICVBRZRHID-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C2=CC(=C(C(=C2Br)Br)Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B14424752.png)
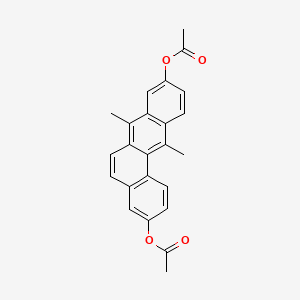

![2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide](/img/structure/B14424774.png)
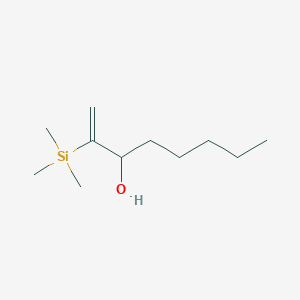
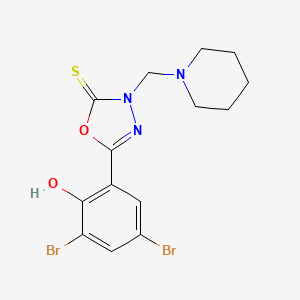

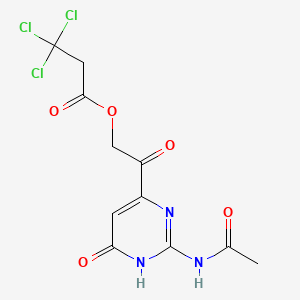
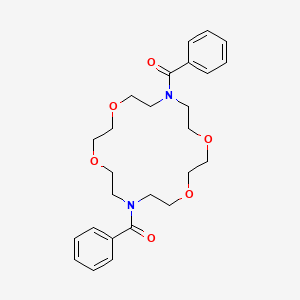
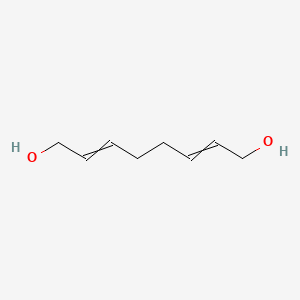
![3-Hydroxy-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14424800.png)
![2-Methylbicyclo[3.1.1]heptan-2-amine](/img/structure/B14424805.png)

